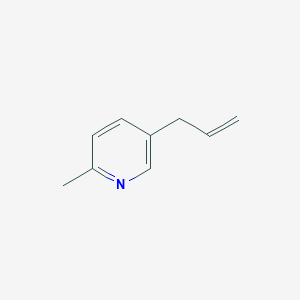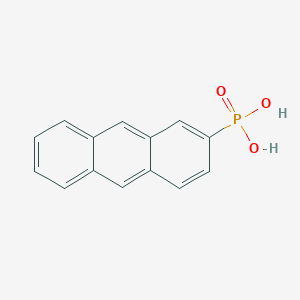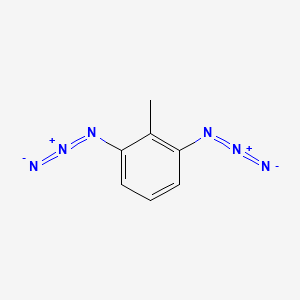![molecular formula C11H12ClNO2S B15168358 S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-02-0](/img/structure/B15168358.png)
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate: is a chemical compound with the molecular formula C11H12ClNO2S It is known for its unique structure, which includes a chloroacetamido group attached to a phenyl ring, further linked to an ethanethioate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the reaction of 3-(2-chloroacetamido)benzyl chloride with ethanethiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions:
Oxidation: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the chloroacetamido group, to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive chloroacetamido group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with biological molecules through its reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular pathways, depending on the specific biological target.
類似化合物との比較
- Ethanethioic acid, S-[[3-[(chloroacetyl)amino]phenyl]methyl] ester .
- Phenyliodine(III) diacetate (PIDA) .
Comparison: While S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate shares some structural similarities with these compounds, it is unique in its specific functional groups and their arrangement. This uniqueness can lead to different reactivity and applications, making it a valuable compound in various research and industrial contexts.
特性
CAS番号 |
614760-02-0 |
|---|---|
分子式 |
C11H12ClNO2S |
分子量 |
257.74 g/mol |
IUPAC名 |
S-[[3-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-3-2-4-10(5-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChIキー |
JODMPDNSEIWONF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=CC(=CC=C1)NC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[(4-bromophenyl)methyl]-3-(methylamino)propanoate](/img/structure/B15168276.png)
![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
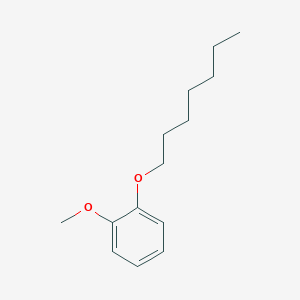
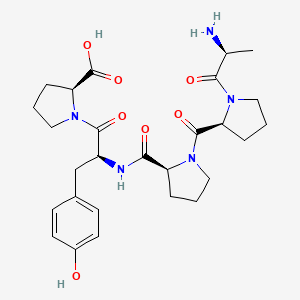
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![2-[3-(2-Hydroxyethylamino)-5-methoxyanilino]ethanol](/img/structure/B15168299.png)
![5-(4-Chlorophenyl)-2-[(methylamino)methylidene]-2H-pyrrole-4-carbonitrile](/img/structure/B15168312.png)
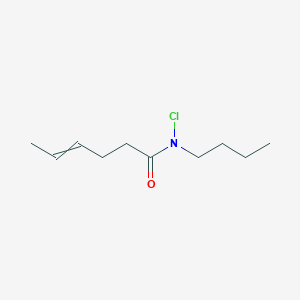
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)
![[phenyl(propan-2-yl)carbamothioyl]sulfanyl N-phenyl-N-propan-2-ylcarbamodithioate](/img/structure/B15168322.png)
![1,1'-[1,3-Phenylenebis(2-oxoethane-2,1-diyl)]di(pyridin-1-ium) diiodide](/img/structure/B15168328.png)
